molecular formula C42H68O17S B12793077 Urs-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-,28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester,(3beta,4alpha)- CAS No. 125343-11-5

Urs-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-,28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester,(3beta,4alpha)-

Cat. No.: B12793077
CAS No.: 125343-11-5
M. Wt: 877.0 g/mol
InChI Key: JHDRQQVCLPTAQB-WULYMSDJSA-N
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Description

Urs-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-,28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester,(3beta,4alpha)- is a complex triterpenoid saponin. This compound is characterized by its unique structure, which includes a ursane skeleton, multiple hydroxyl groups, and glycosidic linkages. It is often found in various medicinal plants and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urs-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-,28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester,(3beta,4alpha)- involves several steps:

    Starting Material Preparation: The synthesis begins with the preparation of the ursane skeleton, which can be derived from natural sources or synthesized from simpler triterpenoids.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the ursane skeleton using reagents like osmium tetroxide or hydrogen peroxide.

    Sulfonation: The hydroxyl group at position 23 is sulfonated using reagents such as sulfur trioxide-pyridine complex.

    Glycosylation: The final step involves the attachment of glucopyranosyl groups at position 28. This is typically achieved using glycosyl donors like trichloroacetimidates under acidic conditions.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, followed by purification using chromatographic techniques. Large-scale synthesis may also employ biotechnological methods, such as microbial fermentation, to produce the ursane skeleton and subsequent chemical modifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly

Properties

CAS No.

125343-11-5

Molecular Formula

C42H68O17S

Molecular Weight

877.0 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,12a-hexamethyl-9-(sulfooxymethyl)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C42H68O17S/c1-20-9-14-42(37(51)59-36-34(50)32(48)30(46)24(58-36)18-55-35-33(49)31(47)29(45)23(17-43)57-35)16-15-40(5)22(28(42)21(20)2)7-8-26-38(3)12-11-27(44)39(4,19-56-60(52,53)54)25(38)10-13-41(26,40)6/h7,20-21,23-36,43-50H,8-19H2,1-6H3,(H,52,53,54)/t20-,21+,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33-,34-,35-,36+,38+,39+,40-,41-,42+/m1/s1

InChI Key

JHDRQQVCLPTAQB-WULYMSDJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)COS(=O)(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O

Origin of Product

United States

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